2-[2-(4-Methylphenyl)vinyl]naphthalene
CAS No.:
Cat. No.: VC1146719
Molecular Formula: C19H16
Molecular Weight: 244.3g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Methylphenyl)vinyl]naphthalene -](/images/structure/VC1146719.png)
Specification
Molecular Formula | C19H16 |
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Molecular Weight | 244.3g/mol |
IUPAC Name | 2-[(Z)-2-(4-methylphenyl)ethenyl]naphthalene |
Standard InChI | InChI=1S/C19H16/c1-15-6-8-16(9-7-15)10-11-17-12-13-18-4-2-3-5-19(18)14-17/h2-14H,1H3/b11-10- |
Standard InChI Key | CXELECXZLMQZEW-KHPPLWFESA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C\C2=CC3=CC=CC=C3C=C2 |
SMILES | CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES | CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Identity
2-[2-(4-Methylphenyl)vinyl]naphthalene is a conjugated aromatic compound consisting of a naphthalene ring system connected to a 4-methylphenyl (p-tolyl) group via a vinyl bridge. The compound features a 2-position substitution on the naphthalene ring, distinguishing it from its isomeric counterpart 1-[2-(4-methylphenyl)ethenyl]naphthalene (CAS: 36288-25-2) .
The chemical structure consists of a naphthalene core with a vinyl linkage at the 2-position, connecting to a p-tolyl group. This configuration creates an extended π-conjugated system spanning both aromatic rings, which significantly influences its physical and electronic properties.
Chemical Identity Parameters
Parameter | Value |
---|---|
Chemical Formula | C₁₉H₁₆ |
Molecular Weight | ~244.33 g/mol |
Core Structure | 2-substituted naphthalene |
Linking Group | Vinyl (-CH=CH-) |
Substituent | 4-Methylphenyl (p-tolyl) |
This compound belongs to the broader class of vinylated polyaromatic compounds, sharing structural similarities with 2-vinylnaphthalene (C₁₂H₁₀), which has a simpler vinyl group at the 2-position of naphthalene .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, 2-[2-(4-Methylphenyl)vinyl]naphthalene is expected to exhibit specific physicochemical properties characteristic of conjugated aromatic systems.
Predicted Physical Properties
While direct experimental data for this specific compound is limited in the search results, we can estimate its properties based on the closely related compound 1-[2-(4-methylphenyl)ethenyl]naphthalene :
Electronic and Spectroscopic Properties
The extended π-conjugation in 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely result in distinctive spectroscopic properties:
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UV-Visible absorption: Expected to show strong absorption bands in the UV region with possible extension into the visible region due to the extended conjugation.
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Fluorescence: Likely to exhibit fluorescence properties similar to other vinyl-substituted naphthalenes.
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NMR characteristics: The vinyl protons would show distinctive coupling patterns, while the aromatic regions would display complex splitting patterns characteristic of both naphthalene and p-tolyl systems.
Yield | Reference |
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~62% | Karatsu et al., Bulletin of the Chemical Society of Japan, 1991 |
~11% | Wang et al., Tetrahedron, 2008 |
~7% | Unreferenced in search results |
These varied yields suggest that synthetic efficiency is highly dependent on specific reaction conditions and methodologies.
Chemical Reactivity and Transformations
The chemical reactivity of 2-[2-(4-Methylphenyl)vinyl]naphthalene would be influenced by its extended π-conjugated system and the presence of both naphthalene and p-tolyl aromatic rings.
Predicted Reaction Pathways
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Addition reactions across the vinyl double bond (hydrogenation, halogenation, etc.)
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Electrophilic aromatic substitution on either aromatic ring
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Photochemical reactions including potential [2+2] cycloadditions
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Oxidation of the benzylic methyl group
Similar vinyl-substituted naphthalenes like 2-vinylnaphthalene are known to participate in various polymerization reactions, suggesting that 2-[2-(4-Methylphenyl)vinyl]naphthalene might also serve as a monomer for specialized polymers with extended conjugation .
Applications and Research Significance
Research Context
The investigation of compounds like 2-[2-(4-Methylphenyl)vinyl]naphthalene contributes to fundamental understanding of structure-property relationships in conjugated systems. While 2-vinylnaphthalene is described as "a colorless liquid with a sweet, floral odor and is used in the production of plastics and resins" , the addition of the p-tolyl group in 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely modify these properties significantly.
Structural Analysis and Characterization
NMR Spectroscopy
The proton NMR spectrum of 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely show distinctive patterns:
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A singlet at approximately δ 2.3-2.4 ppm for the methyl group on the p-tolyl ring
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Complex multiplets between δ 7.0-8.0 ppm for the aromatic protons of both ring systems
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A characteristic pattern for the vinyl protons, typically appearing as a pair of doublets with a trans coupling constant of approximately 16 Hz for the E-isomer
Infrared Spectroscopy
Key IR absorptions would likely include:
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C=C stretching of the vinyl group (~1630-1650 cm⁻¹)
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Aromatic C=C stretching (~1600, 1580, 1500, 1450 cm⁻¹)
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Aromatic C-H stretching (~3030-3080 cm⁻¹)
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Methyl C-H stretching (~2920-2960 cm⁻¹)
Computational Parameters
By comparison with the related 1-[2-(4-methylphenyl)ethenyl]naphthalene , several computational parameters can be estimated:
Property | Prediction | Basis |
---|---|---|
GI Absorption | Low | Based on high LogP and molecular weight |
Blood-Brain Barrier Permeability | Positive | Based on lipophilicity and molecular size |
P-glycoprotein Substrate | Negative | Based on structural features |
CYP Inhibition | Likely negative for major isoforms | Based on similar structures |
Skin Permeation (Log Kp) | ~-4.2 cm/s | Based on similar compounds |
Future Research Directions
Synthetic Methodology Development
Development of efficient and stereoselective synthetic routes to 2-[2-(4-Methylphenyl)vinyl]naphthalene remains an area for further research. The photoredox-catalyzed approach mentioned in search result suggests potential for new synthetic methodologies.
Structure-Property Relationships
Comparative studies between 2-[2-(4-Methylphenyl)vinyl]naphthalene and its isomeric 1-substituted counterpart could provide valuable insights into how substitution position affects physical, optical, and electronic properties.
Materials Science Applications
Investigation of this compound in the context of organic electronic materials, including potential polymerization and copolymerization studies, could lead to materials with unique properties.
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